molecular formula C18H15FN6O2 B2726098 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 899950-14-2

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2726098
CAS RN: 899950-14-2
M. Wt: 366.356
InChI Key: VNFDLZWTSVNMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a triazole ring, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). It also contains ethoxy and fluoro substituents attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazole rings would likely contribute to the rigidity of the molecule, while the ethoxy and fluoro-phenyl groups could influence its polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to predict these properties for this compound .

Scientific Research Applications

Synthesis Methods and Chemical Properties

Research has explored the synthesis of 1,2,4-triazole derivatives, including processes that may relate to compounds similar to 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine. For instance, Bektaş et al. (2007) detailed the synthesis of various 1,2,4-triazole derivatives with potential antimicrobial activities, highlighting a method that could be pertinent to synthesizing related compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Yakantham, Sreenivasulu, & Raju (2019) reported on the design and synthesis of oxadiazole derivatives for anticancer evaluation, providing insights into chemical synthesis routes that may be applicable to the compound (Yakantham, Sreenivasulu, & Raju, 2019).

Potential Applications in Scientific Research

The applications of related compounds have been diverse, ranging from antimicrobial to anticancer activities. For instance, compounds synthesized by Bektaş et al. (2007) were screened for antimicrobial activities, suggesting possible applications in developing new antimicrobial agents (Bektaş et al., 2007). Moreover, the anticancer evaluation of oxadiazole derivatives by Yakantham et al. (2019) indicates potential for developing novel anticancer therapies (Yakantham et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its mechanism of action, or exploration of its potential uses .

properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c1-2-26-12-9-7-11(8-10-12)17-21-18(27-23-17)15-16(20)25(24-22-15)14-6-4-3-5-13(14)19/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFDLZWTSVNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.